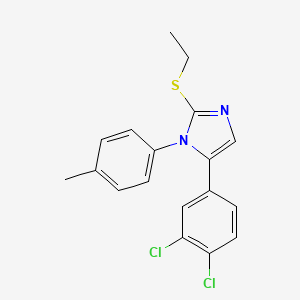

5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole

描述

属性

IUPAC Name |

5-(3,4-dichlorophenyl)-2-ethylsulfanyl-1-(4-methylphenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2S/c1-3-23-18-21-11-17(13-6-9-15(19)16(20)10-13)22(18)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOIWXHECCTFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine. For example, glyoxal and ethylenediamine can be used to form the imidazole core.

Introduction of Substituents: The dichlorophenyl, ethylthio, and p-tolyl groups are introduced through various substitution reactions. For instance, the dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-dichlorobenzene and a suitable nucleophile.

Final Assembly: The final step involves the coupling of the substituted imidazole with the remaining substituents under appropriate reaction conditions, such as using a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification methods to ensure high-quality production.

化学反应分析

Types of Reactions

5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas, palladium catalyst

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted aromatic compounds

科学研究应用

5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichlorophenyl, ethylthio, and p-tolyl groups can influence its binding affinity and specificity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological target and the context of its use.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Activity Variations

Ethylthio vs. Methylthio Groups

- No direct activity data are available, but methylthio derivatives are often less potent in enzyme inhibition compared to ethylthio analogs .

Dichlorophenyl vs. Monochlorophenyl Substituents

- 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine ():

The absence of a 3-chloro substituent may reduce antifungal efficacy, as dichlorophenyl groups are linked to broader-spectrum activity in compounds like imazalil .

p-Tolyl vs. Other Aryl Groups

Pharmacological Profiles of Ethylthio-Imidazole Derivatives

highlights ethylthio-containing imidazoles as potent α-glucosidase inhibitors:

Inference: The ethylthio group in the target compound may confer similar enzyme inhibition, though specific studies are needed.

Antifungal and Antimicrobial Activity

Physicochemical Data

| Property | Target Compound | Ethyl 2-phenyl-1,4-dip-tolyl-1H-imidazole-5-carboxylate (3h) |

|---|---|---|

| Melting Point | Not reported | 127–128°C |

| Solubility | Low (inferred) | Low (crystalline solid) |

| LogP (estimated) | ~4.2 | ~3.8 |

生物活性

5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole is a synthetic compound belonging to the imidazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a dichlorophenyl group, an ethylthio substituent, and a p-tolyl group attached to the imidazole ring. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Imidazole Ring : Through condensation of a 1,2-dicarbonyl compound with an amine.

- Substituent Introduction : Utilizing nucleophilic aromatic substitution reactions to incorporate the dichlorophenyl, ethylthio, and p-tolyl groups.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The substituents influence its binding affinity and specificity. For example, it may inhibit enzyme activity by blocking substrate access at active sites.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows potent activity against various pathogens. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited low MIC values against several bacterial strains, indicating strong antimicrobial efficacy.

- Biofilm Inhibition : It significantly reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving:

- DNA Gyrase and DHFR Inhibition : The compound acted as an inhibitor with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR, suggesting its role in disrupting cancer cell proliferation .

Case Studies

Several research articles have documented the biological activities of this compound:

- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various imidazole derivatives, including this compound, highlighting its effectiveness against resistant strains with a notable reduction in biofilm formation .

- Anticancer Properties : Another study focused on the anticancer potential of imidazole derivatives, demonstrating that this compound significantly inhibited cell growth in specific cancer lines while maintaining low toxicity levels in normal cells .

Summary of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | High (low MIC) | Inhibition of bacterial growth and biofilm formation |

| Anticancer | Moderate to High | Enzyme inhibition (DNA gyrase, DHFR) leading to apoptosis |

| Cytotoxicity | Low | Non-toxic at therapeutic concentrations |

常见问题

Q. What are the recommended synthetic routes for 5-(3,4-dichlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole, and how can reaction conditions be optimized?

The compound is synthesized via multi-step protocols involving:

- Imidazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones or aldehydes under basic conditions (e.g., KOH/EtOH) .

- Substituent introduction : Nucleophilic substitution at the 2-position of the imidazole ring using ethylthiol in the presence of a base (e.g., NaH in DMF) .

- Optimization : Reaction yields improve with anhydrous solvents, controlled temperature (60–80°C), and inert atmospheres (N₂/Ar) to prevent oxidation of thioether groups .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., para-substitution on the tolyl group) and detects rotational isomers due to hindered rotation around the imidazole-thioether bond .

- X-ray crystallography : Resolves conformational preferences, such as dihedral angles between the dichlorophenyl and p-tolyl groups (typically 45–60°) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~429.5 Da) .

Q. How does the substitution pattern influence the compound’s physicochemical properties?

- Hydrophobicity : The 3,4-dichlorophenyl and p-tolyl groups increase logP (~4.2), enhancing membrane permeability .

- Electronic effects : The ethylthio group at C2 acts as an electron donor, modulating the imidazole ring’s basicity (pKa ~6.8) .

- Solubility : Limited aqueous solubility (<0.1 mg/mL) necessitates DMSO or PEG-based vehicles for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Transition-state analysis : DFT calculations reveal that the ethylthio group stabilizes the transition state via hyperconjugation, reducing activation energy by ~15 kJ/mol compared to methylthio analogs .

- Leaving group effects : Bromine at C2 (precursor) shows higher reactivity than chlorine in SNAr reactions due to better leaving-group ability (βLG ~−1.3 for Br vs. ~−0.7 for Cl) .

- Competing pathways : Under acidic conditions, protonation at N1 of the imidazole ring can lead to ring-opening byproducts, requiring pH control (pH 7–9) .

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

-

Substituent variation :

Substituent Position Modifications Tested Observed Impact on Activity C5 (3,4-dichlorophenyl) Replacement with mono-Cl or CF₃ ↓ Antifungal activity (MIC50 increases from 2.5 µM to >20 µM) C2 (ethylthio) Replacement with methylthio or sulfoxide ↓ Cytotoxicity (IC50 increases 3-fold in HeLa cells) - Assay selection : Use target-specific assays (e.g., CYP51 inhibition for antifungal activity, kinase profiling for anticancer potential) .

Q. What computational strategies predict binding modes with biological targets?

- Docking studies : AutoDock Vina or Schrödinger Glide models predict interactions with fungal CYP51 (e.g., hydrogen bonding with Tyr118 and hydrophobic contacts with Leu121) .

- MD simulations : 100-ns trajectories assess stability of the ligand-enzyme complex (RMSD <2.0 Å indicates stable binding) .

- QSAR models : Hammett σ constants for substituents correlate with log(IC50) (R² >0.85) .

Q. How should contradictory data on biological activity be resolved?

- Case example : Discrepancies in antifungal potency (MIC50 = 2.5 µM vs. 12 µM in two studies) may arise from:

- Assay conditions : Differences in fungal strain viability (e.g., C. albicans SC5314 vs. ATCC 90028) .

- Compound purity : HPLC-UV analysis (≥98% purity required; impurities >2% reduce activity) .

- Resistance mechanisms : Efflux pump overexpression (e.g., CDR1 in resistant strains) .

- Resolution : Validate via orthogonal assays (e.g., time-kill curves, synergy studies with efflux inhibitors) .

Q. Table 1: Key Synthetic Intermediates

| Intermediate | Role in Synthesis | Yield Optimization Tips |

|---|---|---|

| 5-(3,4-Dichlorophenyl)imidazole | Core ring formation | Use excess NH₄SCN in EtOH/HCl |

| 2-Bromo-1-(p-tolyl)imidazole | Electrophilic site for ethylthio | Anhydrous DMF, NaH as base |

Q. Table 2: Comparative Bioactivity of Analogues

| Compound Modification | Antifungal MIC50 (µM) | Cytotoxicity IC50 (µM) |

|---|---|---|

| 5-(3,4-Dichlorophenyl) parent | 2.5 | 8.2 |

| 5-(4-Chlorophenyl) | 18.0 | 25.4 |

| 2-(Methylthio) variant | 5.7 | 12.1 |

Q. Methodological Recommendations

- Synthetic challenges : Prioritize column chromatography (silica gel, hexane/EtOAc) over recrystallization for purity .

- Biological assays : Include positive controls (e.g., fluconazole for antifungal studies) and use ATP-based viability assays to minimize false negatives .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in PubChem or ChEMBL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。